

solubility of 6-(Trifluoromethyl)pyridine-2-carboxylic acid in different solvents

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carboxylic acid

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An In-Depth Technical Guide to the Solubility of **6-(Trifluoromethyl)pyridine-2-carboxylic Acid**

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Foreword

In the landscape of pharmaceutical and agrochemical research, the journey from a promising molecule to a viable product is paved with meticulous characterization. Among the most critical of these characteristics is solubility. It is a property that dictates not only the feasibility of a synthetic route but also the ultimate bioavailability and efficacy of a therapeutic agent. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of **6-(Trifluoromethyl)pyridine-2-carboxylic acid**, a heterocyclic building block of significant interest.

Due to the limited availability of specific quantitative solubility data in public literature, this document takes a dual approach. First, it provides a theoretical framework for predicting solubility based on the well-established principles of Hansen Solubility Parameters (HSP). Second, it equips the reader with robust, step-by-step experimental protocols to determine the solubility of this compound in-house, ensuring self-validating and reliable data generation.

Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. **6-(Trifluoromethyl)pyridine-2-carboxylic acid** is a solid at room temperature with the following key characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[1][2]
Molecular Weight	191.11 g/mol	[1][2]
Melting Point	154-158 °C	[2]
Appearance	Solid	[2]
SMILES String	<chem>OC(=O)c1cccc(n1)C(F)(F)F</chem>	[2]
InChI Key	OKBHXGBLXDNJJD-UHFFFAOYSA-N	[2]

The structure of **6-(Trifluoromethyl)pyridine-2-carboxylic acid**, featuring a pyridine ring, a carboxylic acid group, and a highly electronegative trifluoromethyl group, suggests a molecule with significant polarity and the capacity for hydrogen bonding. The trifluoromethyl group, a potent electron-withdrawing group, is known to influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring.[3]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a nuanced, quantitative method to apply this principle by breaking down the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.

- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a set of these three parameters, placing it at a specific point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The Hansen Solubility Sphere

The miscibility of a solute in a range of solvents can be visualized as a "solubility sphere" in Hansen space. The center of this sphere represents the HSP of the solute. Solvents that lie within this sphere are predicted to be good solvents, while those outside are poor solvents. The distance (R_a) between a solute and a solvent in Hansen space is calculated using the following equation:

$$R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller R_a value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

While precise, experimentally determined HSP values for **6-(Trifluoromethyl)pyridine-2-carboxylic acid** are not readily available, we can make an educated estimation based on its structure. The presence of the carboxylic acid group suggests a strong hydrogen bonding component (δH). The polar pyridine ring and the trifluoromethyl group will contribute significantly to the polar component (δP). The aromatic ring and other atoms will contribute to the dispersion component (δD).

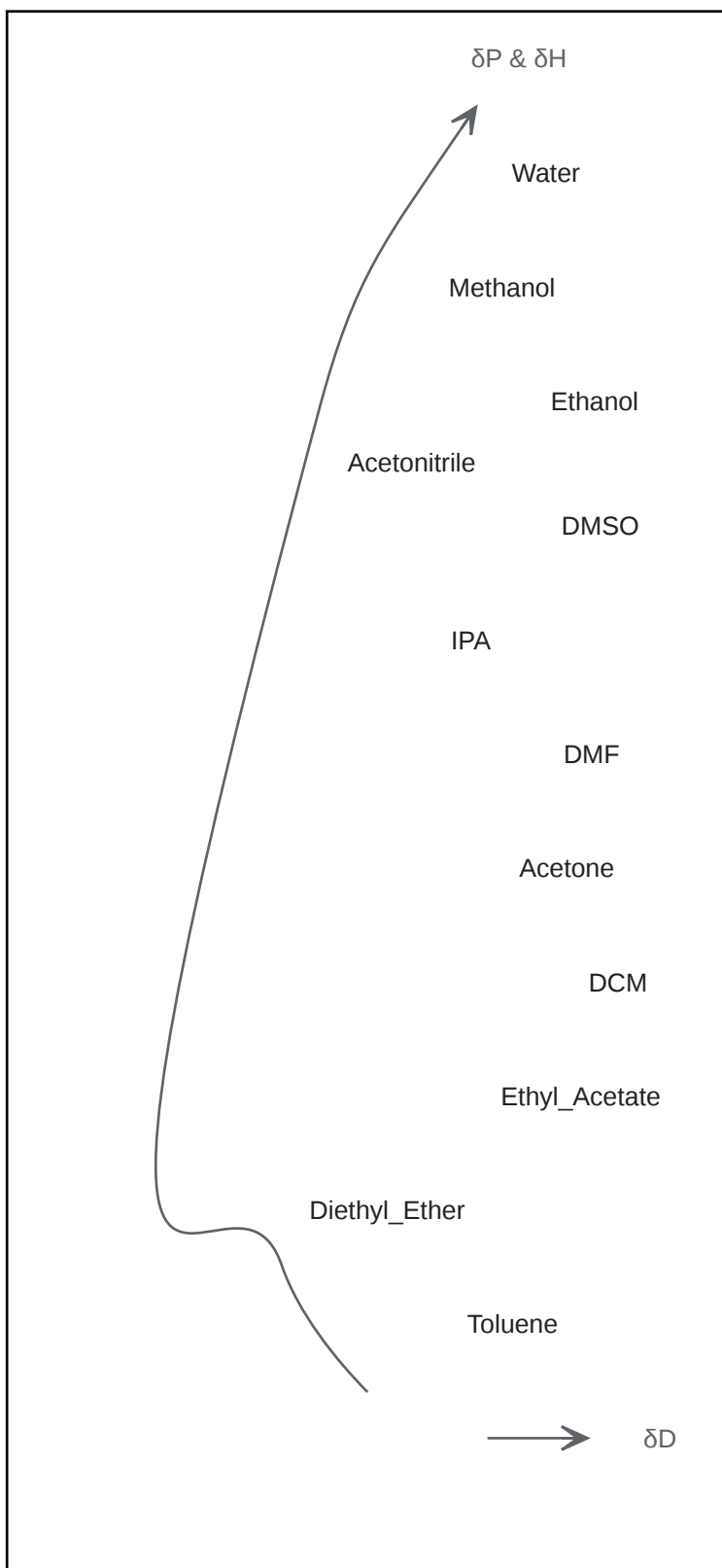
A qualitative estimation would place its HSP in a region indicative of a polar, hydrogen-bonding molecule. For a more quantitative prediction, group contribution methods, such as the Stefanis-Panayiotou method, can be employed.^{[4][5]} These methods sum the contributions of the individual functional groups of the molecule to estimate the overall HSP.

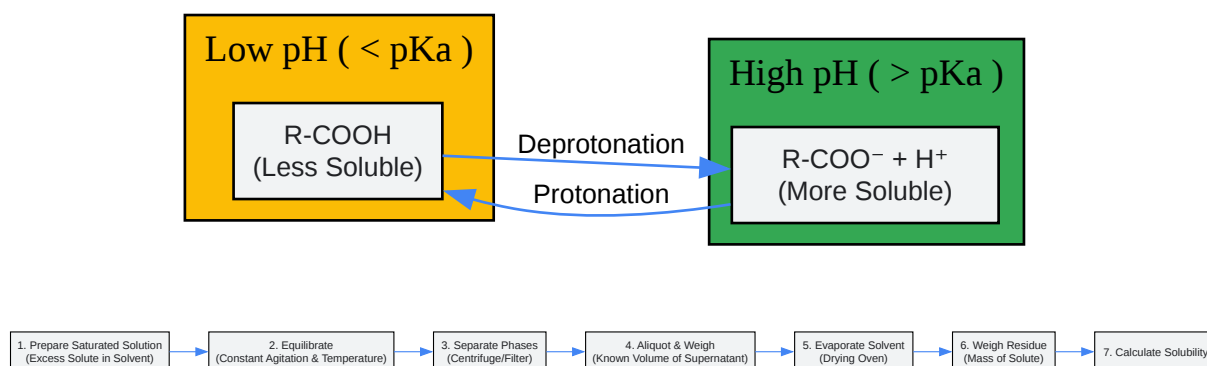
Hansen Solubility Parameters of Common Solvents

The following table provides the HSP values for a range of common laboratory solvents. Researchers can use this data to select a diverse portfolio of solvents for experimental solubility determination, spanning a wide area of Hansen space. This will, in turn, allow for the experimental determination of the solute's HSP and its solubility sphere.

Solvent	δD (MPa ^{1/2})	δP (MPa ^{1/2})	δH (MPa ^{1/2})
Non-Polar Solvents			
n-Hexane	14.9	0.0	0.0
Toluene	18.0	1.4	2.0
Diethyl Ether	14.5	2.9	5.1
Polar Aprotic Solvents			
Acetone	15.5	10.4	7.0
Ethyl Acetate	15.8	5.3	7.2
Acetonitrile	15.3	18.0	6.1
Dichloromethane	17.0	7.3	7.1
Dimethylformamide (DMF)	17.4	13.7	11.3
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2
Polar Protic Solvents			
Methanol	14.7	12.3	22.3
Ethanol	15.8	8.8	19.4
2-Propanol (IPA)	15.8	6.1	16.4
Water	15.5	16.0	42.3

Data compiled from various sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)





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